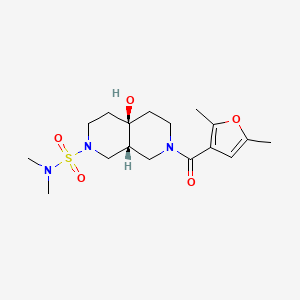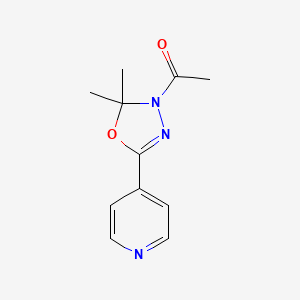
4-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine-based compounds and oxadiazoles often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of fused, tricyclic pyridine-based energetic materials involves a two-step reaction from commercially available reagents, showcasing the methodological approach to constructing complex pyridine structures (Ma et al., 2018). Similarly, the construction of 1,3,4-oxadiazole derivatives follows specific synthetic routes that yield targeted compounds with high selectivity and efficiency (Navarrete-Vázquez et al., 2007).
Molecular Structure Analysis
The determination of molecular structures of pyridine and oxadiazole derivatives often employs techniques such as X-ray crystallography. Studies reveal that these compounds can exhibit a variety of structural motifs, including fused ring systems and orthorhombic crystal structures, contributing to their diverse chemical behaviors and applications (Ma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives and oxadiazoles are diverse, leading to a wide range of products with potential pharmaceutical and material applications. For example, the reactions of substituted pyrazolo[1,5-a]pyrimidines elucidate the versatility of pyridine compounds in undergoing transformations that significantly alter their chemical properties (Chimichi et al., 1996).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structures and thermal behaviors, are crucial for understanding their stability and reactivity. The high density and low thermal stability of certain pyridine-based materials indicate their potential use in energetic materials (Ma et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-dimethyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-11(2,3)16-10(13-14)9-4-6-12-7-5-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBRZBHBPUZMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,2-dimethyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

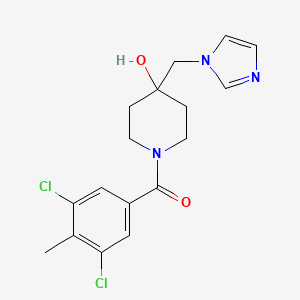
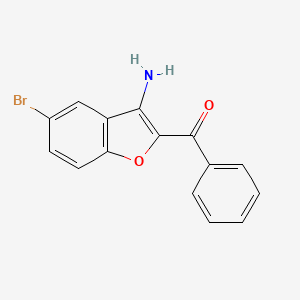
![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)
![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5528825.png)

![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
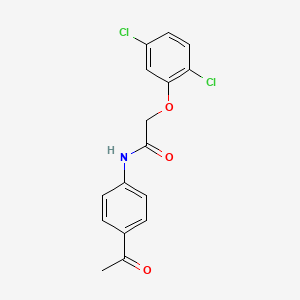
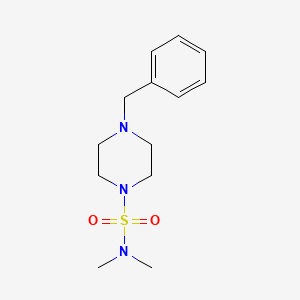
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
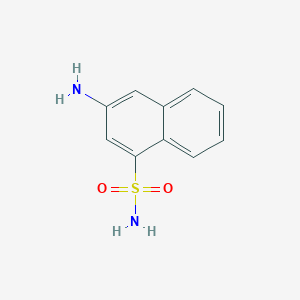
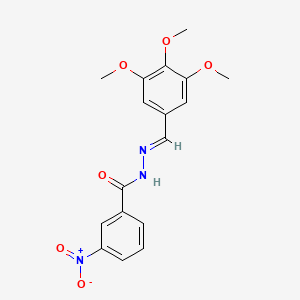
![N-(2-cyanophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5528876.png)
